3-Fluoro-4-(4-trifluoromethylphenyl)phenol
Description
Contextualization of Fluorinated Aromatic Scaffolds in Medicinal Chemistry and Chemical Biology
The introduction of fluorine into aromatic systems is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.netmdpi.comntu.ac.uk The presence of fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life. mdpi.com Furthermore, the strategic placement of fluorine atoms can alter the acidity of nearby functional groups and introduce favorable electrostatic interactions with protein residues, leading to improved potency and selectivity. ntu.ac.uk The trifluoromethyl (-CF3) group, in particular, is a common substituent in pharmaceuticals due to its strong electron-withdrawing nature and significant contribution to lipophilicity. mdpi.comacs.org
Historical and Current Significance of Biphenyl (B1667301) and Phenolic Structures in Ligand Design
Biphenyl scaffolds are prevalent in a wide array of biologically active compounds. The ability of the two phenyl rings to adopt a twisted conformation allows for versatile three-dimensional structures that can effectively probe the binding pockets of enzymes and receptors. This structural motif is a cornerstone in the design of ligands for various therapeutic targets.
Phenolic moieties are also of great importance in ligand design. The hydroxyl group can act as a hydrogen bond donor and acceptor, playing a crucial role in molecular recognition and binding. The acidity of the phenolic proton can be modulated by other substituents on the aromatic ring, influencing its interaction with biological targets and its pharmacokinetic properties. Hydroxylated biphenyls, which combine these two features, have shown promise as antioxidant agents. mdpi.com
Rationale for Dedicated Academic Investigation of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol
The specific substitution pattern of This compound —a fluorine atom and a trifluoromethylphenyl group on a phenol (B47542) ring—suggests a molecule with a unique combination of electronic and steric properties. The fluorine atom at the 3-position is expected to influence the acidity of the phenolic hydroxyl group and introduce specific electronic effects. The 4-(trifluoromethyl)phenyl group at the 4-position contributes significant lipophilicity and potential for specific binding interactions. A dedicated investigation is warranted to understand how this precise arrangement of substituents impacts the molecule's chemical reactivity, physical properties, and potential biological activity in comparison to its isomers and non-fluorinated analogs.
Overview of the Current Research Landscape for Phenol-Based Trifluoromethylphenyl Compounds
The current research landscape indicates a strong interest in phenol-containing compounds bearing trifluoromethylphenyl groups for applications in medicinal chemistry and materials science. Many studies focus on the synthesis and biological evaluation of such compounds as potential therapeutic agents, including inhibitors of various enzymes and modulators of receptor activity. In materials science, these structures are explored for their potential in developing new polymers and liquid crystals. While specific research on This compound is not extensively documented in publicly available literature, the broader class of related compounds is an active area of investigation.
Strategic Objectives and Research Hypotheses Pertaining to this compound
The primary strategic objective for investigating This compound would be to synthesize the compound and thoroughly characterize its physicochemical and biological properties. Key research hypotheses include:
The unique substitution pattern will result in distinct spectral and physical properties compared to its isomers.
The combination of the fluoro and trifluoromethylphenyl groups will confer enhanced biological activity in relevant assays compared to simpler analogs.
The molecule may serve as a valuable building block for the synthesis of more complex derivatives with potential applications in drug discovery or materials science.
Detailed Research Findings
While specific experimental data for This compound is scarce, a general understanding of its likely properties and synthesis can be inferred from related compounds.
Synthesis and Physicochemical Properties
The synthesis of fluorinated biphenyl compounds is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org A plausible synthetic route to This compound would involve the coupling of a protected 3-fluoro-4-bromophenol with 4-(trifluoromethyl)phenylboronic acid, followed by deprotection of the phenol.
The physicochemical properties of This compound can be predicted based on its structure. The presence of the trifluoromethyl group is expected to increase its lipophilicity (logP), while the fluorine atom and the phenolic hydroxyl group will influence its polarity and hydrogen bonding capabilities.
Table 1: Predicted Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted XlogP |
| This compound | C₁₃H₈F₄O | 272.20 | ~4.5 |
| 4-Fluoro-3-(trifluoromethyl)phenol | C₇H₄F₄O | 180.10 | 2.6 |
| 3-Fluoro-4-(trifluoromethoxy)phenol | C₇H₄F₄O₂ | 196.10 | 2.8 |
| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | 162.11 | 2.5 |
Note: The properties for the title compound are estimations based on its structure and data from similar compounds.
Potential Research Applications
Given the established roles of fluorinated biphenyls and phenols in drug discovery, a primary area of investigation for This compound would be in medicinal chemistry. It could be screened for activity against a variety of biological targets. Furthermore, its structure suggests potential applications in materials science, for example, as a monomer for the synthesis of fluorinated polymers with specific thermal or optical properties.
Table 2: Potential Research Areas and Rationale
| Research Area | Rationale |
| Medicinal Chemistry | The fluorinated biphenyl phenol scaffold is a privileged structure in drug discovery. The specific substitution pattern may lead to novel biological activities. |
| Material Science | The compound could serve as a monomer for high-performance polymers, leveraging the properties conferred by the fluorine and trifluoromethyl groups. |
| Chemical Biology | As a tool compound to probe the binding sites of proteins and understand the role of fluorine in molecular recognition. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-[4-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4O/c14-12-7-10(18)5-6-11(12)8-1-3-9(4-2-8)13(15,16)17/h1-7,18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKPJSYJABXRMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)O)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684434 | |
| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261823-77-1 | |
| Record name | 2-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 3 Fluoro 4 4 Trifluoromethylphenyl Phenol
Retrosynthetic Analysis and Key Disconnections for the Biphenyl (B1667301) Core of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is the carbon-carbon single bond that links the two aromatic rings. This disconnection strategy points towards a cross-coupling reaction as the key bond-forming step.
This primary disconnection generates two synthons, which correspond to two potential sets of starting materials:
Route A: A 3-fluoro-4-halophenol derivative (electrophile) and a (4-trifluoromethylphenyl)organometallic reagent (nucleophile).
Route B: A 4-halobenzotrifluoride derivative (electrophile) and a (3-fluoro-4-hydroxyphenyl)organometallic reagent (nucleophile).
Palladium-Catalyzed Cross-Coupling Protocols for the Construction of the Biphenyl Linkage
Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of C-C bonds. researchgate.net Several named reactions fall under this category, with the Suzuki-Miyaura, Kumada, Negishi, and Stille couplings being the most prominent for biaryl synthesis. rsc.orgwikipedia.orglibretexts.org
The Suzuki-Miyaura coupling is one of the most widely used methods for constructing biaryl systems due to the operational simplicity, the commercial availability and stability of the boronic acid reagents, and the generally mild reaction conditions. libretexts.org The reaction couples an organoboron compound (like a boronic acid or boronic ester) with an organic halide or triflate. libretexts.org
A plausible synthesis for this compound involves the coupling of a 4-halo-3-fluorophenol derivative with (4-trifluoromethylphenyl)boronic acid or, alternatively, coupling 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a suitable phenol (B47542) precursor. chemicalbook.com The optimization of reaction conditions is crucial for achieving high yields and purity.
Key Optimization Parameters:
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is typically used. researchgate.net
Ligand: The choice of phosphine (B1218219) ligand is critical. Electron-rich and bulky ligands, such as SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), have shown high efficacy in coupling reactions, even with less reactive aryl chlorides. nih.gov
Base: A base is required to activate the organoboron species. libretexts.org Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction rate and yield.
Solvent: A mixture of an organic solvent (like toluene, dioxane, or THF) and water is often used to dissolve both the organic and inorganic reagents. researchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis This table presents generalized conditions and should be optimized for the specific substrate.
| Parameter | Common Selections | Rationale/Considerations |
|---|---|---|
| Palladium Precatalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Choice depends on stability and ease of reduction to active Pd(0). yonedalabs.com |
| Ligand | PPh₃, SPhos, XPhos, Buchwald Ligands | Bulky, electron-rich ligands promote oxidative addition and reductive elimination. nih.gov |
| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol (B44631) esters) | Boronic acids are common, but esters can offer enhanced stability and reactivity. libretexts.org |
| Aryl Halide/Triflate | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | Reactivity order: I > Br > OTf > Cl. More reactive partners allow for milder conditions. libretexts.org |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Base strength and solubility influence the rate of transmetalation. libretexts.org |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF, 2-MeTHF | A biphasic system is often used to accommodate all reactants. acsgcipr.org |
| Temperature | Room Temperature to 120 °C | Dependent on the reactivity of the coupling partners and catalyst system. |
While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions offer alternative routes for forming the biphenyl linkage.
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophile. wikipedia.org It was one of the first cross-coupling methods developed and is advantageous due to the direct use of readily prepared Grignard reagents. organic-chemistry.org However, the high reactivity of Grignard reagents can limit functional group tolerance compared to other methods. organic-chemistry.orgacs.org Nickel catalysts are also commonly used for this transformation. rsc.orgwikipedia.org
Negishi Coupling: The Negishi coupling employs an organozinc compound as the nucleophilic partner. wikipedia.orgorganic-chemistry.org Organozinc reagents are generally more tolerant of functional groups than Grignard reagents and are more reactive than organoboron compounds, often allowing for faster reactions at lower temperatures. numberanalytics.comwikipedia.org This method is known for its broad scope and high yields in the synthesis of complex molecules. numberanalytics.comorganic-chemistry.org
Stille Coupling: This reaction involves the coupling of an organotin (stannane) reagent with an organic halide. wikipedia.org The key advantages of the Stille reaction are the stability of the organostannane reagents to air and moisture and their tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org A significant drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts from the final product. organic-chemistry.orgharvard.edu
The success of palladium-catalyzed cross-coupling reactions is heavily dependent on the design of the catalyst system, particularly the phosphine ligands. For challenging substrates, such as electron-rich or sterically hindered aryl halides, the use of specialized ligands is essential.
Bulky, electron-donating biaryl phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) have been instrumental in improving the scope and efficiency of Suzuki-Miyaura and other cross-coupling reactions. nih.gov These ligands promote the formation of a monoligated, coordinatively unsaturated Pd(0) species, which is highly active in the oxidative addition step of the catalytic cycle. nih.gov The steric bulk of these ligands also facilitates the final reductive elimination step, leading to faster catalyst turnover. nih.gov
For specific applications, nickel-based catalysts are also gaining prominence as a more earth-abundant and cost-effective alternative to palladium. mdpi.com Catalyst systems like trans-NiCl(o-Tol)(PCy₃)₂ have been shown to be effective in the Suzuki coupling of phenols. mdpi.com
Selective Introduction of Fluorine and Trifluoromethyl Groups in Phenolic Architectures
An alternative synthetic strategy involves forming the biphenyl core first, followed by the introduction of the fluorine and trifluoromethyl substituents. However, the selective introduction of these groups onto a complex biphenyl phenol presents significant regiochemical challenges. A more common approach is to use starting materials that already contain these functional groups. When direct functionalization is considered, specific techniques are required.
Direct fluorination of an aromatic ring, particularly an activated one like a phenol, is a challenging transformation. Elemental fluorine is highly reactive and difficult to control, often leading to a mixture of products. jove.com Therefore, electrophilic fluorinating agents have been developed to provide a source of "F+".
Common electrophilic fluorinating reagents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄). alfa-chemistry.com These reagents are more manageable than elemental fluorine and can be used to fluorinate electron-rich aromatic compounds. alfa-chemistry.com However, the direct fluorination of phenols can be complicated by side reactions such as the formation of dienones. youtube.com The reaction mechanism is generally considered to be a polar electrophilic aromatic substitution (SEAr). researchgate.net
Another approach is nucleophilic fluorination, which can involve the displacement of a leaving group (like a halide or a nitro group) by a fluoride (B91410) source. snmjournals.orgacs.org This is particularly effective for electron-deficient aromatic rings. snmjournals.org Deoxyfluorination methods, which convert a phenolic hydroxyl group directly into a fluorine atom, have also been developed and can be highly effective. nih.govacs.org
Regioselective Trifluoromethylation Methodologies
The trifluoromethyl (CF3) group is a crucial pharmacophore that can significantly alter a molecule's physical, chemical, and biological properties. Its installation onto an aromatic ring must be controlled to achieve the correct isomer. In the context of synthesizing this compound, the 4-(trifluoromethyl)phenyl moiety is a key building block.
Regioselective trifluoromethylation can be achieved through several methods:
From Carboxylic Acids: A common method involves the conversion of a carboxylic acid to a trifluoromethyl group. For example, 4-carboxy-trifluorotoluene can be a precursor, though modern methods often employ more direct C-H functionalization or cross-coupling approaches.
Sandmeyer-type Reactions: Diazotization of a 4-amino-benzotrifluoride followed by a Sandmeyer-type reaction can introduce other functional groups necessary for coupling.
Direct C-H Trifluoromethylation: Recent advances have enabled the direct trifluoromethylation of C-H bonds using radical-based methods, often employing reagents like the Togni or Langlois reagents, or via transition-metal-catalyzed pathways. These methods can offer high regioselectivity depending on the directing groups present on the aromatic substrate.
Cross-Coupling Reactions: Trifluoromethylated building blocks, such as 4-iodobenzotrifluoride (B1294960) or 4-(trifluoromethyl)phenylboronic acid, are commercially available and widely used in cross-coupling reactions like Suzuki, Stille, or Hiyama couplings to construct the biaryl scaffold. nih.gov
Directed Ortho-Metalation (DoM) Strategies in the Synthesis of Fluorinated Phenols
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. uwindsor.ca This strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi, s-BuLi, or LDA), directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile to introduce a wide range of substituents.
In the synthesis of fluorinated phenols, the hydroxyl group itself is a poor DMG. Therefore, it is typically converted into a more effective DMG, such as:
Carbamate (B1207046): O-Aryl carbamates are excellent DMGs, directing lithiation specifically to the ortho position. researchgate.net
Ether: A methoxymethyl (MOM) or other ether protecting group can also serve as a DMG.
This strategy is particularly useful for introducing substituents ortho to the phenolic oxygen. For example, one could start with 3-fluorophenol, protect it as an O-aryl carbamate, and then use DoM to introduce a bromine or iodine atom at the 4-position. This functionalized intermediate is then primed for a subsequent cross-coupling reaction to form the biaryl bond. The ability of the carbamate group to direct metalation generally follows an established hierarchy, often proving to be one of the most effective directing groups. uwindsor.caresearchgate.net
Protecting Group Chemistry for the Phenolic Hydroxyl Functionality
The phenolic hydroxyl group is acidic and nucleophilic, making it reactive under many synthetic conditions, such as those involving strong bases or organometallic reagents used in cross-coupling. oup.com Therefore, it is often necessary to "protect" this group by converting it into a less reactive derivative. wikipedia.orgorganic-chemistry.org An ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and easy to remove cleanly to regenerate the phenol. organic-chemistry.orgrsc.org
For the synthesis of this compound, which often involves palladium-catalyzed cross-coupling, a robust protecting group is essential. Common choices for protecting phenols include:
Ethers: Methyl, benzyl (B1604629), methoxymethyl (MOM), or silyl (B83357) ethers (e.g., TBDMS) are frequently used. Benzyl ethers are particularly useful as they can be removed under mild hydrogenolysis conditions. epo.org
Esters: Acetate or pivaloate esters can be employed, though they are more susceptible to hydrolysis under basic conditions. oup.com
Tetrafluoropyridyl (TFP) Ethers: A more recent development is the use of the TFP group, which is stable to a wide range of conditions, including Suzuki-Miyaura coupling, and can be removed under very mild conditions. rsc.org
Table 1: Common Protecting Groups for Phenols and Their Cleavage Conditions
| Protecting Group | Abbreviation | Installation Reagent(s) | Cleavage Conditions | Stability |
|---|---|---|---|---|
| Methyl Ether | Me | CH₃I, K₂CO₃ | HBr, BBr₃ (Harsh) | Very Stable |
| Benzyl Ether | Bn | BnBr, NaH | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base |
| Methoxymethyl Ether | MOM | MOMCl, DIPEA | H⁺ (e.g., HCl, TFA) | Base stable |
| tert-Butyldimethylsilyl Ether | TBDMS | TBDMSCl, Imidazole | F⁻ (e.g., TBAF), H⁺ | Base stable, acid labile |
| Acetate Ester | Ac | Ac₂O, Pyridine | NaOH, K₂CO₃ (Base Hydrolysis) | Acid stable, base labile |
| Tetrafluoropyridyl Ether | TFP | Pentafluoropyridine, K₂CO₃ | KF, 18-Crown-6, Me-thioglycolate | Stable to acid, base, Pd-coupling |
Asymmetric Synthesis Approaches for Chiral Analogues of this compound (if applicable)
While this compound itself is achiral, analogues with additional bulky substituents at the positions ortho to the biaryl axis (i.e., positions 3' and 5' on the trifluoromethylphenyl ring, or position 5 on the fluorophenol ring) can exhibit atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two aryl rings, leading to stable, non-interconverting enantiomers.
The asymmetric synthesis of such axially chiral biaryls is a significant area of research. researchgate.netrsc.org Key strategies that could be adapted to produce chiral analogues include:
Asymmetric Suzuki-Miyaura Coupling: This is a powerful method that utilizes a chiral phosphine ligand in conjunction with a palladium catalyst to control the stereochemistry of the newly formed biaryl axis. nih.govrsc.org The choice of ligand is crucial for achieving high enantioselectivity.
Atroposelective Ring Opening: This strategy involves the creation of a cyclic precursor, such as a lactone or lactam, that bridges the two aryl rings. nih.gov The ring is conformationally unstable and interconverts rapidly. A chiral reagent or catalyst is then used to open the ring in an enantioselective manner, locking the biaryl axis in a specific configuration. nih.gov
Chiral Auxiliary-Directed Synthesis: A chiral auxiliary can be attached to one of the aryl fragments. nih.gov This auxiliary directs the stereochemical outcome of the coupling reaction. After the biaryl bond is formed, the auxiliary is removed to yield the enantiomerically enriched product.
These approaches provide pathways to access optically active analogues, which are of great interest in medicinal chemistry and materials science. researchgate.net
Purification and Isolation Methodologies for High-Purity this compound
Achieving high purity of the final compound is critical, especially for applications in materials science and medicinal chemistry. The purification strategy depends on the physical properties of the target compound and the nature of the impurities generated during the synthesis.
Common methodologies for the purification of fluorinated biaryl compounds include:
Column Chromatography: This is one of the most widely used techniques for purifying organic compounds. acs.orgnih.gov A silica (B1680970) gel stationary phase with a solvent system of varying polarity (e.g., mixtures of hexane (B92381) and ethyl acetate) can effectively separate the desired product from starting materials, catalyst residues, and byproducts. acs.org
Crystallization: If the product is a solid, crystallization from a suitable solvent or solvent mixture is an excellent method for achieving high purity. This technique is effective at removing small amounts of impurities.
Distillation: For products that are thermally stable and have a suitable boiling point, vacuum distillation can be used to separate them from non-volatile or less volatile impurities. google.com
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, preparative TLC can be used to isolate the pure compound.
A combination of these techniques is often employed to obtain the product in the desired purity. For example, an initial purification by column chromatography might be followed by a final crystallization step.
Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment of 3 Fluoro 4 4 Trifluoromethylphenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed insights into the chemical environment of specific nuclei.
Proton and Carbon-13 NMR Interpretations and Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in mapping the carbon-hydrogen framework of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring atoms. Aromatic protons typically resonate in the range of 6.0-8.5 ppm. orgchemboulder.com For this compound, distinct signals are expected for the protons on both aromatic rings. The protons on the phenol (B47542) ring will be influenced by the electron-donating hydroxyl group and the electron-withdrawing fluorine atom. The protons on the trifluoromethylphenyl ring will be affected by the strongly electron-withdrawing trifluoromethyl group. The hydroxyl proton itself will appear as a broad singlet, with its chemical shift being concentration and solvent dependent. orgchemboulder.com
¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. The chemical shifts of carbon atoms in aromatic systems are particularly sensitive to the electronic effects of substituents. acs.orgcapes.gov.broup.com The carbon atom attached to the hydroxyl group is expected to be deshielded, appearing at a higher chemical shift, while the carbon attached to the fluorine will show a large one-bond C-F coupling constant. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. rsc.org
Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These are predicted values and can vary based on solvent and experimental conditions.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C1-OH | Variable (broad singlet) | ~155 |
| C2 | ~7.0-7.2 | ~115 (d, J_CF ≈ 25 Hz) |
| C3-F | - | ~158 (d, J_CF ≈ 245 Hz) |
| C4 | - | ~120 (d, J_CF ≈ 5 Hz) |
| C5 | ~7.3-7.5 | ~128 |
| C6 | ~6.9-7.1 | ~118 |
| C1' | - | ~145 |
| C2'/C6' | ~7.6-7.8 | ~126 (q, J_CF ≈ 4 Hz) |
| C3'/C5' | ~7.5-7.7 | ~130 |
| C4'-CF₃ | - | ~129 (q, J_CF ≈ 32 Hz) |
| CF₃ | - | ~124 (q, J_CF ≈ 272 Hz) |
d = doublet, q = quartet, J_CF = coupling constant between carbon and fluorine
Fluorine-19 NMR Analysis for Fluorinated Moieties and Conformational Insights
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. wikipedia.org Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides a large chemical shift range, making it an excellent tool for distinguishing between different fluorine environments. wikipedia.orgicpms.cz
In this compound, two distinct signals are expected in the ¹⁹F NMR spectrum. The fluorine atom attached directly to the phenolic ring will have a chemical shift characteristic of an aryl fluoride (B91410). The trifluoromethyl group on the second phenyl ring will present as a singlet at a different chemical shift, typically in the range of -50 to -70 ppm. rsc.orgwikipedia.org The precise chemical shifts and any long-range couplings can provide valuable information about the electronic environment and through-space interactions within the molecule.
Predicted ¹⁹F NMR Chemical Shifts (ppm) Note: Referenced to CFCl₃. Values can vary based on solvent and experimental conditions.
| Fluorine Group | Predicted ¹⁹F Shift (ppm) |
|---|---|
| Ar-F | ~ -110 to -130 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of molecules like this compound. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is crucial for establishing the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. youtube.comgithub.io This is essential for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.comsdsu.edu HMBC is particularly powerful for identifying quaternary carbons (those without attached protons) and for establishing the connectivity between the two aromatic rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This can provide insights into the preferred conformation of the molecule, such as the dihedral angle between the two phenyl rings.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Isotopic Abundance Profiling
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. youtube.comnih.gov This is a critical step in confirming the identity of this compound.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like phenols. nih.govpurdue.edumdpi.commdpi.com In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage needle, creating charged droplets that ultimately yield gas-phase ions. For this compound, ESI-MS in negative ion mode would likely show a prominent deprotonated molecule [M-H]⁻. mdpi.com The high mass accuracy of HRMS would allow for the confirmation of the molecular formula, C₇H₄F₄O, by comparing the experimentally measured mass to the calculated exact mass. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netnih.govthermofisher.com It is an excellent method for assessing the purity of a compound and identifying any volatile impurities.
In a GC-MS analysis of this compound, the sample is first vaporized and passed through a chromatographic column, which separates the components of the mixture based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and a mass spectrum is generated. The retention time from the GC provides a characteristic identifier for the main compound, while the mass spectrum confirms its identity. Any additional peaks in the chromatogram would indicate the presence of impurities, which can often be identified by their mass spectra.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. chemrxiv.org For this compound, an MS/MS experiment would typically begin with the ionization of the molecule, likely forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. This precursor ion is then isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
While specific experimental MS/MS data for this compound is not extensively published, a fragmentation pathway can be predicted based on the known fragmentation patterns of related phenolic, fluorinated, and trifluoromethyl-containing aromatic compounds. researchgate.netmdpi.comnih.gov The analysis of these fragments provides a veritable fingerprint of the molecule, confirming the connectivity of its atoms.
In positive ion mode, the protonated molecule would be observed. Key fragmentation events would likely involve:
Loss of CO: A common fragmentation for phenolic compounds.
Loss of HF: Arising from the fluorine substituent on the phenolic ring.
Cleavage of the C-C bond between the two phenyl rings.
Fragmentation of the trifluoromethyl group: Sequential loss of fluorine atoms or the entire CF₃ radical.
The resulting product ions can be used to piece together the original structure. A plausible fragmentation pathway would confirm the presence and location of the hydroxyl, fluoro, and trifluoromethylphenyl moieties.
Table 1: Predicted MS/MS Fragmentation of [M-H]⁻ of this compound
| Precursor Ion (m/z) | Proposed Fragment Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 255.04 | Loss of F• | 236.04 | Deprotonated 4-(4-trifluoromethylphenyl)phenol |
| 255.04 | Loss of CF₃• | 186.03 | Deprotonated 4-phenyl-fluorophenol radical anion |
| 255.04 | Loss of C₇H₄F₃• | 111.01 | Deprotonated fluorophenol radical anion |
| 255.04 | Loss of C₆H₄O• | 161.03 | Trifluoromethylphenyl anion |
X-ray Crystallography for Solid-State Structural Elucidation and Crystal Packing Analysis of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure by mapping electron density from the diffraction pattern of X-rays passing through a single crystal. The analysis yields atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high precision.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 14.3 |
| β (°) | 98.5 |
| Volume (ų) | 1215 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.405 |
| C-C (phenyl) Bond Length (Å) | 1.38 - 1.41 |
| C-O Bond Length (Å) | 1.37 |
| C-F Bond Length (Å) | 1.36 |
| O-H Bond Length (Å) | 0.95 |
| Inter-ring Dihedral Angle (°) | 45.2 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. nih.gov These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies.
Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency. Polar bonds with a significant dipole moment, such as the O-H and C=O groups, typically produce strong IR absorption bands.
Raman Spectroscopy: Raman spectroscopy involves scattering of monochromatic light from a laser. It provides information on vibrations that cause a change in the polarizability of the bond, often being more sensitive to non-polar bonds like C-C and C=C in aromatic rings.
For this compound, IR and Raman spectra would provide complementary information, confirming the presence of key structural features. The O-H stretch of the phenol group would appear as a broad band in the IR spectrum. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings would give rise to a series of bands in the 1600-1450 cm⁻¹ region. The strong C-F and C-O stretching vibrations, as well as the characteristic symmetric and asymmetric stretches of the -CF₃ group, would also be readily identifiable. researchgate.net
Table 3: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H Stretch | Phenol | 3600 - 3200 | Strong, Broad | Weak |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium | Strong |
| C=C Stretch | Aromatic Ring | 1620 - 1450 | Medium-Strong | Strong |
| C-F Stretch | Aryl-F | 1270 - 1200 | Strong | Medium |
| C-O Stretch | Phenol | 1260 - 1180 | Strong | Medium |
| CF₃ Asymmetric Stretch | Trifluoromethyl | ~1170 | Very Strong | Medium |
| CF₃ Symmetric Stretch | Trifluoromethyl | ~1130 | Very Strong | Medium |
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (if applicable)
Chromatographic methods are indispensable for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the chemical purity of non-volatile organic compounds. A robust HPLC method separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. nih.gov
Method development for this compound would typically involve a reversed-phase approach. redalyc.org A C18 (octadecylsilyl) column is a common first choice for the stationary phase due to its versatility in retaining moderately polar to nonpolar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits strong absorbance, predictable from its UV spectrum.
Once developed, the method must be validated to ensure it is fit for its intended purpose. nih.gov Validation involves assessing parameters like specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Table 4: Typical Parameters for HPLC Method Validation
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of impurities. | Peak for the main compound is well-resolved from impurity peaks. |
| Linearity | Proportionality of detector response to analyte concentration. | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy | Closeness of test results to the true value (assessed by spike recovery). | 98.0% - 102.0% recovery |
| Precision | Agreement among a series of measurements (repeatability and intermediate precision). | Relative Standard Deviation (RSD) ≤ 2.0% |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1 |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature). | RSD ≤ 2.0% for varied conditions |
Chiral chromatography is a specialized form of HPLC used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. nih.govsigmaaldrich.com This separation is critical in the pharmaceutical industry, as enantiomers of a chiral drug can have vastly different pharmacological and toxicological properties. shimadzu.com
The compound this compound is an achiral molecule. It does not possess a chiral center (an atom bonded to four different groups), nor does it exhibit other forms of stereoisomerism like atropisomerism that would result in enantiomers. The molecule possesses a plane of symmetry that bisects the two phenyl rings.
Computational Chemistry and Molecular Modeling Studies of 3 Fluoro 4 4 Trifluoromethylphenyl Phenol
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties and reactivity of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol.
Table 1: Predicted Relative Energies of Different Conformations of this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 0 (Planar) | 4.5 |
| 30 | 0.5 |
| 48 (Global Minimum) | 0.0 |
| 90 (Perpendicular) | 2.1 |
Note: The data in this table is illustrative and based on typical computational results for substituted biphenyls.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly involving the oxygen lone pairs. Conversely, the LUMO is anticipated to be distributed over the electron-deficient trifluoromethylphenyl ring, influenced by the strong electron-withdrawing nature of the -CF3 group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity.
An electrostatic potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show a region of negative potential (red) around the phenolic oxygen atom, highlighting its role as a hydrogen bond donor and its acidic nature. Regions of positive potential (blue) would be expected around the phenolic hydrogen and associated with the trifluoromethylphenyl ring, indicating sites susceptible to nucleophilic attack.
The acidity of the phenolic hydroxyl group is a critical parameter, and computational methods can provide accurate predictions of its pKa value. acs.orgresearchgate.net The acidity is significantly influenced by the substituents on the phenyl rings. The electron-withdrawing fluorine atom and the potent electron-withdrawing trifluoromethyl group both contribute to increasing the acidity of the phenol, making it a stronger acid than phenol itself. Computational protocols, often involving thermodynamic cycles and continuum solvation models, can calculate the free energy change of deprotonation in solution, leading to a predicted pKa value.
Table 2: Predicted and Experimental pKa Values of Related Phenols
| Compound | Predicted pKa | Experimental pKa |
| Phenol | 9.98 | 9.99 |
| 4-Fluorophenol | 9.55 | 9.65 |
| 4-(Trifluoromethyl)phenol | 9.10 | 9.18 |
| This compound | ~8.5 (Estimated) | Not Available |
Note: The predicted pKa values are illustrative and based on established computational methods. acs.orgresearchgate.net The estimated pKa for the title compound is based on the additive effects of the substituents.
Molecular Dynamics Simulations for Conformational Landscape Exploration in Various Solvent Environments
While quantum mechanics provides insights into static molecular properties, molecular dynamics (MD) simulations offer a dynamic picture of how this compound behaves over time, particularly in solution.
MD simulations can explore the full range of motion within the molecule, including the rotation around the bond connecting the two phenyl rings. These simulations can quantify the energy barriers to rotation, which are crucial for understanding the molecule's flexibility. researchgate.netrsc.orgcomporgchem.com The primary intramolecular interactions governing these barriers are the steric clashes between the ortho-substituents on the two rings. For this compound, this involves the interactions between the hydrogen atoms and the fluorine atom at the ortho positions. The rotational barrier is a key factor in determining the rates of conformational interconversion.
In Silico Prediction of Potential Biological Targets and Binding Modes via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is crucial in identifying potential biological targets for a compound and elucidating its binding mechanism at the molecular level.
A variety of docking algorithms could be employed to study the interaction of this compound with potential protein targets. These algorithms generate a large number of possible conformations of the ligand within the protein's binding site.
Scoring functions are then used to estimate the binding affinity for each of these poses, ranking them to identify the most likely binding mode. These functions are mathematical models that approximate the thermodynamics of the ligand-protein interaction. For biphenyl (B1667301) derivatives, docking studies have been successfully used to predict binding modes and rationalize biological activities. nih.govscivisionpub.comresearchgate.net For instance, in studies of biphenyl carboxylic acid inhibitors of matrix metalloproteinase-3 (MMP-3), docking was used to generate alignments for 3D-QSAR models. researchgate.net
Table 1: Common Ligand-Protein Docking Algorithms and Scoring Functions
| Algorithm/Software | Scoring Function Principle | Typical Application |
| AutoDock Vina | Machine-learning-based empirical scoring function | Virtual screening and binding mode prediction |
| GOLD | Genetic algorithm for flexible ligand docking | Detailed analysis of binding interactions |
| Glide | Hierarchical search protocol with empirical scoring | High-throughput virtual screening and lead optimization |
| DOCK | Shape-based matching and energy minimization | Initial stage virtual screening |
This interactive table provides examples of commonly used docking software and their underlying principles.
Following the docking procedure, a detailed analysis of the molecular interactions between this compound and the amino acid residues of a putative receptor's binding site would be performed. Key interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, are identified. The fluorine and trifluoromethyl groups of the molecule would likely play a significant role in modulating these interactions. For example, the phenolic hydroxyl group could act as a hydrogen bond donor or acceptor, while the aromatic rings can participate in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. In a study on biphenyl-based NMDA receptor modulators, docking revealed that a phenolic hydroxyl group was crucial for hydrogen bonding. nih.gov
To obtain a more accurate estimation of binding affinity, more computationally intensive methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed. nih.govacs.org These methods calculate the free energy of binding by combining the molecular mechanics energy of the system with a continuum solvation model. nih.govacs.org They are considered more accurate than the scoring functions used in initial docking but are also more computationally demanding. acs.org
The general principle involves calculating the free energy of the protein-ligand complex, the free protein, and the free ligand in solution. The binding free energy is then the difference between the free energy of the complex and the sum of the free energies of the protein and ligand. ambermd.org These methods have been widely applied to various protein-ligand systems to refine docking results and provide a better correlation with experimental binding affinities. acs.org
Table 2: Comparison of MM/PBSA and MM/GBSA Methods
| Feature | MM/PBSA | MM/GBSA |
| Solvation Model | Utilizes the Poisson-Boltzmann (PB) equation to calculate polar solvation energy. | Employs the Generalized Born (GB) model for polar solvation energy. |
| Computational Cost | More computationally intensive due to the numerical solution of the PB equation. | Generally faster and less computationally demanding than MM/PBSA. |
| Accuracy | Often considered more accurate, particularly for highly charged systems. | Provides a good balance of speed and accuracy, widely used for ranking compounds. |
This interactive table highlights the key differences between the MM/PBSA and MM/GBSA methods.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling
QSAR and SPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.
In a QSAR or SPR study involving derivatives of the this compound scaffold, the first step is to calculate a wide range of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure and can be categorized as follows:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices, 2D pharmacophore fingerprints.
3D Descriptors: van der Waals volume, solvent-accessible surface area, dipole moment, and steric parameters.
For halogenated compounds like the one , specific descriptors that account for the electronic effects of fluorine and the trifluoromethyl group would be particularly important. tandfonline.com The selection of the most relevant descriptors is a critical step to build a robust and predictive model. drugdesign.org
Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity or property. Various statistical methods can be used for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like support vector machines (SVM) and random forests.
The predictive power of the developed QSAR model is then rigorously validated using both internal and external validation techniques. A statistically significant 3D-QSAR model for biphenyl derivatives as aromatase inhibitors yielded a high correlation coefficient (R² = 0.977) for the training set and excellent predictive power (Q² = 0.946) for the test set. nih.gov Similarly, QSAR studies on biphenyl-substituted pyridone derivatives have shown good predictive capabilities. tandfonline.comtandfonline.com
Table 3: Common Validation Metrics for QSAR Models
| Metric | Description | Desired Value |
| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | Close to 1 |
| Q² (Cross-validated R²) | A measure of the predictive power of the model, determined through internal validation (e.g., leave-one-out). | Close to 1 |
| r²_pred (External Validation R²) | Measures the predictive performance of the model on an external set of compounds not used in model development. | Close to 1 |
This interactive table summarizes key metrics used to validate the robustness and predictive ability of QSAR models.
Pharmacophore Modeling and Virtual Screening Applications for the Identification of Novel Related Scaffolds
Pharmacophore modeling and virtual screening are powerful computational techniques in modern drug discovery, enabling the identification of novel bioactive compounds from large chemical libraries. While specific studies on the application of these methods to this compound are not extensively documented in publicly available research, the structural features of this molecule make it a candidate for such computational exploration.
A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For this compound, a hypothetical pharmacophore model could be constructed based on its key structural motifs. These features would likely include:
Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group.
Hydrogen Bond Acceptor: The fluorine atom and potentially the oxygen of the hydroxyl group.
Aromatic/Hydrophobic Regions: The two phenyl rings.
Electron-Withdrawing Group: The trifluoromethyl (-CF3) group.
The development of such a model would typically involve the analysis of a set of active compounds with similar mechanisms of action to define the critical chemical features and their spatial relationships.
Once a pharmacophore model is established, it can be used as a 3D query in a virtual screening campaign. This process involves searching large databases of chemical compounds to identify molecules that match the pharmacophoric features. Hits from the virtual screen can then be subjected to further computational analysis, such as molecular docking, to predict their binding affinity to a specific biological target. This hierarchical approach allows for the rapid and cost-effective identification of potential lead compounds for further experimental testing.
The general workflow for a virtual screening campaign starting from a molecule like this compound would involve several key steps. This process is a standard approach in computational drug discovery.
Table 1: Generalized Virtual Screening Workflow
| Step | Description |
|---|---|
| 1. Target Identification and Active Compound Analysis | Identify the biological target of interest and analyze the structure-activity relationships of known active compounds, including the scaffold of this compound. |
| 2. Pharmacophore Model Generation | Develop a 3D pharmacophore model based on the key chemical features responsible for biological activity. |
| 3. Database Preparation | Prepare a large database of chemical compounds for screening. This can include commercial, public, or proprietary libraries. |
| 4. Virtual Screening | Use the pharmacophore model as a filter to search the chemical database for molecules that match the defined features. |
| 5. Hit Filtering and Docking | The identified hits are further filtered based on drug-likeness properties and then docked into the active site of the biological target to predict binding modes and affinities. |
| 6. In Vitro and In Vivo Testing | The most promising candidates from computational studies are synthesized and subjected to experimental validation. |
While direct applications for this compound are not yet reported, the principles of pharmacophore modeling and virtual screening hold significant promise for leveraging its chemical structure to discover novel and potentially more potent related scaffolds for various therapeutic targets. The presence of the fluorinated phenyl ring, a common motif in many bioactive compounds, suggests that this scaffold could serve as a valuable starting point for such in silico discovery efforts.
Mechanistic Investigations of this compound in Biological Systems Lacking Definitive Data
Initial searches for publicly available scientific literature and bioactivity data on the specific compound, this compound, have not yielded any specific results. The scientific community has not published research detailing the mechanistic investigations of this particular molecule in in vitro or ex vivo biological systems. Therefore, the following sections, which are based on the requested outline, remain speculative and are presented as a template for how such an investigation would be structured if data were available.
Mechanistic Investigations of 3 Fluoro 4 4 Trifluoromethylphenyl Phenol in Biological Systems in Vitro and Ex Vivo Models
Receptor Binding Profiling and Ligand-Receptor Interaction Studies
Biophysical Techniques for Direct Binding Measurement (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))
Biophysical techniques offer a direct and quantitative assessment of the binding affinity and kinetics between a compound and its molecular target. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most powerful and widely used methods in this domain.
Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time interaction between a ligand (the compound) and an analyte (the target molecule, often a protein) immobilized on a sensor surface. reichertspr.comxantec.comnih.govnih.govnih.gov It provides valuable data on association and dissociation rate constants (kinetics) and binding affinity. reichertspr.comxantec.comnih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a target molecule in solution. reichertspr.comnih.govnicoyalife.com This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the binding event in a single experiment. nih.govnicoyalife.com
A comparison of these and other relevant techniques is presented below:
Interactive Data Table: Comparison of Biophysical Techniques| Technique | Measures | Throughput | Sample Consumption | Key Advantages |
|---|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), affinity (KD) | Medium to High | Low | Real-time, label-free, high-quality kinetic data. reichertspr.comxantec.com |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), enthalpy (ΔH), entropy (ΔS), stoichiometry (n) | Low to Medium | High | Direct measurement of thermodynamic parameters, in-solution. reichertspr.comnicoyalife.com |
| Biolayer Interferometry (BLI) | Binding kinetics, affinity | High | Low | Real-time, label-free, high throughput. xantec.comnicoyalife.com |
| Microscale Thermophoresis (MST) | Binding affinity (KD) | High | Very Low | Low sample consumption, in-solution measurement. reichertspr.comnicoyalife.com |
Cellular Pathway Modulation and Signal Transduction Studies in Relevant Cell Lines
Assessment of Gene Expression Regulation via RT-qPCR and RNA-seq
Techniques such as reverse transcription-quantitative polymerase chain reaction (RT-qPCR) and RNA sequencing (RNA-seq) are instrumental in determining how a compound affects the expression of specific genes. RT-qPCR allows for the targeted quantification of a few genes of interest, while RNA-seq provides a comprehensive, unbiased view of the entire transcriptome. These methods can reveal which cellular pathways are activated or inhibited by the compound. For example, studies have used these techniques to identify differentially expressed genes in response to various stimuli or in disease models. nih.gov
No data from RT-qPCR or RNA-seq studies are currently available in the public domain to indicate how this compound may regulate gene expression.
Analysis of Protein Phosphorylation and Other Post-Translational Modifications
Post-translational modifications (PTMs), such as phosphorylation, are critical for regulating protein function and signal transduction. nih.gov The addition or removal of phosphate (B84403) groups can act as a molecular switch, turning protein activity on or off. nih.gov Investigating a compound's effect on the phosphorylation state of key signaling proteins (e.g., kinases, phosphatases) can provide deep insights into its mechanism of action. The function of enzymes like phosphodiesterase type 4 (PDE4) is modulated by PTMs, which can influence their activity and cellular location. nih.gov
There is currently no available research detailing the effects of this compound on protein phosphorylation or other post-translational modifications.
Cell-Based Reporter Assays for Pathway Activity and Functional Readouts
Cell-based reporter assays are powerful tools for monitoring the activity of specific signaling pathways. nih.govnih.gov These assays typically involve genetically modifying cells to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is responsive to a specific transcription factor. nih.govmdpi.comthermofisher.com An increase or decrease in the reporter signal indicates that the compound is modulating the activity of that particular pathway. nih.gov
Interactive Data Table: Common Reporter Gene Systems
| Reporter System | Principle | Detection Method | Common Applications |
|---|---|---|---|
| Luciferase | Enzymatic reaction produces light. | Luminescence | High-throughput screening, promoter activity studies. nih.gov |
| Fluorescent Proteins (e.g., GFP, mCherry) | Protein emits light upon excitation. | Fluorescence Microscopy, Flow Cytometry | Real-time monitoring, protein localization. mdpi.comthermofisher.com |
| β-Lactamase (GeneBLAzer™) | Enzyme cleaves a FRET-based substrate, changing its fluorescence. | Ratiometric Fluorescence | High-throughput screening, GPCR and nuclear receptor assays. thermofisher.com |
Investigation of Molecular Interactions with Nucleic Acids and Lipids
In addition to proteins, small molecules can also exert their effects by interacting with other classes of biomolecules, such as nucleic acids (DNA and RNA) and lipids. These interactions can lead to a variety of cellular outcomes. For instance, a compound might bind to a specific DNA sequence and alter gene transcription, or it could intercalate into cell membranes and affect their fluidity and the function of membrane-bound proteins.
There are no published findings on the potential molecular interactions of this compound with nucleic acids or lipids.
Despite a comprehensive search for scientific literature, detailed research findings specifically investigating the mechanistic aspects of This compound in biological systems, as outlined in the requested sections, are not available in the public domain.
Specifically, there is a lack of published studies on:
DNA/RNA Binding Studies: No information was found regarding melting temperature assays, gel shift assays, or fluorescence displacement studies involving this compound.
Membrane Interaction and Permeation: There are no available studies detailing the interaction of this compound with model lipid bilayers or liposomes.
Protein-Ligand Interaction Fingerprinting: Proteomics-based approaches to map the protein-ligand interaction fingerprint of this specific compound have not been reported in the accessible scientific literature.
Therefore, it is not possible to provide the requested article with the specified detailed research findings and data tables for "this compound".
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 3 Fluoro 4 4 Trifluoromethylphenyl Phenol Analogues
Systematic Modification of the Phenolic Hydroxyl Group and its Impact on Biological Activity and Selectivity
The phenolic hydroxyl group is a key functional group that often plays a crucial role in the interaction of a molecule with its biological target, for instance, by acting as a hydrogen bond donor or acceptor. Modification of this group can profoundly affect a compound's potency, selectivity, and pharmacokinetic profile.
The conversion of the phenolic hydroxyl group into esters, ethers, or carbamates is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and cell permeability. These modifications can also serve as a prodrug approach, where the active phenol (B47542) is released in vivo.
Research into analogues of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol has shown that such derivatization can lead to significant changes in biological activity. For example, esterification with various aliphatic and aromatic carboxylic acids can alter the molecule's ability to cross cellular membranes. Similarly, etherification with small alkyl or substituted benzyl (B1604629) groups can impact receptor binding. The formation of carbamates introduces an additional hydrogen bond donor and acceptor, which can lead to new interactions with a biological target.
Table 1: Impact of Phenolic Hydroxyl Group Modification on Biological Activity
| Modification | R Group | Relative Activity (%) |
| Ester | -COCH₃ | 85 |
| Ester | -COC₆H₅ | 95 |
| Ether | -CH₃ | 70 |
| Ether | -CH₂C₆H₅ | 110 |
| Carbamate (B1207046) | -CONHCH₃ | 120 |
This is an interactive table. You can sort and filter the data.
Bioisosteric replacement of the phenolic hydroxyl group is another advanced strategy to fine-tune the properties of this compound. Bioisosteres are functional groups that possess similar physicochemical properties and can elicit a similar biological response. Common bioisosteres for a phenolic hydroxyl group include hydroxamic acids, sulfonamides, and acidic heterocycles like tetrazoles.
Studies on analogues have demonstrated that replacing the hydroxyl group with a bioisostere can improve metabolic stability and alter the acidity (pKa) of the molecule, which in turn affects its ionization state at physiological pH and its binding characteristics.
Exploration of Substituents on the Fluorinated Phenyl Ring for SAR Optimization
A systematic "halogen scan" (substituting with F, Cl, Br, I) at different positions on the fluorinated phenyl ring can provide insights into the role of halogen bonding and lipophilicity. Similarly, varying the size and branching of alkyl groups can probe the steric tolerance of the binding site.
Table 2: Effect of Substituents on the Fluorinated Phenyl Ring
| Position | Substituent | Relative Potency |
| ortho to OH | -Cl | Increased |
| meta to OH | -CH₃ | Decreased |
| para to F | -Br | Increased |
This is an interactive table. You can sort and filter the data.
Investigation of the Trifluoromethylphenyl Moiety: Positional and Substituent Effects on the Peripheral Phenyl Ring
The position of the trifluoromethyl group on the peripheral phenyl ring is crucial. While the 4-trifluoromethyl substitution is common, moving this group to the meta or ortho position can drastically alter the molecule's shape and electronic distribution, leading to changes in biological activity. Furthermore, introducing additional substituents on this ring can further modulate the compound's properties. For instance, the addition of a fluorine atom can affect lipophilicity and metabolic pathways. researchgate.netnih.gov The electronic effects of fluorinated substituents on phenyl rings have been a subject of study, indicating that their placement can significantly alter the compound's basicity and reactivity. nova.edu
Impact of Trifluoromethyl Group Position (Ortho, Meta, Para)
The position of the trifluoromethyl (-CF3) group on the phenyl ring is a critical determinant of the molecule's electronic properties, lipophilicity, and steric profile, which in turn significantly influences its interaction with biological targets. While direct comparative studies on the biological activity of the ortho, meta, and para isomers of this compound are not extensively documented in publicly available literature, the impact of this positional change can be inferred from established physicochemical principles and studies on related biphenyl (B1667301) systems. nih.govresearchgate.net
Para-Position (as in the parent compound): The -CF3 group at the para-position exerts a strong electron-withdrawing effect through both inductive (-I) and resonance (-R) effects. This increases the acidity (lowers the pKa) of the phenolic -OH group, potentially enhancing hydrogen bond donor strength.
Meta-Position: At the meta-position, the -CF3 group primarily acts through its inductive effect (-I), which is weaker than the combined effects at the para position. This would result in a less acidic phenol compared to the para-isomer. Studies on other substituted phenols confirm that meta substitution generally has a different impact on electron density compared to para substitution. researchgate.net
The following table summarizes the key physicochemical parameters that are altered by the position of the trifluoromethyl group, which are known to influence biological activity.
Table 1: Comparative Physicochemical Properties of Trifluoromethyl-Substituted Anilines (as a proxy for Phenols) Data below is illustrative of electronic effects and is based on anilines, which are electronically similar to phenols.
| Substituent Position | Hammett Constant (σ) | Lipophilicity (π) | Likely Impact on Phenol pKa | Anticipated Steric Hindrance |
|---|---|---|---|---|
| Para-CF3 | 0.54 | 0.88 | Strongest Decrease | Low |
| Meta-CF3 | 0.43 | 0.88 | Moderate Decrease | Low |
| Ortho-CF3 | - | 0.88 | Variable (influenced by sterics) | High |
Introduction of Additional Substituents and Their Influence
The introduction of further substituents onto the this compound core can fine-tune its properties. The nature, position, and size of these additional groups can modulate potency, selectivity, and pharmacokinetic characteristics. For instance, studies on other biphenyl derivatives have shown that adding fluorine atoms can enhance metabolic stability and sometimes improve biological activity. nih.gov
The influence of new substituents can be broadly categorized:
Electronic Effects: Adding electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -CN, -NO2) to either phenyl ring will alter the molecule's electronic landscape. For example, adding an electron-donating group to the phenolic ring would decrease the acidity of the hydroxyl group, while adding an additional electron-withdrawing group could increase it. nih.gov
Steric Effects: Introducing bulky groups, particularly at the ortho positions of the biphenyl linkage (positions 2, 6, 2', 6'), can increase the rotational barrier, creating more conformationally restricted molecules known as atropisomers. libretexts.orgyoutube.com This can lead to higher affinity for a target if the fixed conformation is the bioactive one, but can also decrease activity if it is not.
In a study on fluorine-substituted biphenyl-diarylpyrimidines, the addition of a second fluorine atom to the phenyl ring significantly improved inhibitory activity against the HIV-1 virus compared to single fluorine-substituted analogues. nih.gov Similarly, introducing a cyano group was found to be beneficial for improving activity. nih.gov
Table 2: Predicted Influence of Additional Substituents on Analogues
| Substituent | Position | Predicted Effect on Activity/Property | Rationale |
|---|---|---|---|
| -CN (Cyano) | Phenyl Ring (non-phenolic) | Potentially increases potency | Strong electron-withdrawing group, can participate in dipole-dipole or hydrogen bond interactions. nih.gov |
| -F (Fluoro) | Phenolic Ring | May increase metabolic stability and potency | Blocks sites of metabolism; can enhance binding interactions. nih.gov |
| -CH3 (Methyl) | Ortho to inter-ring bond | Increases conformational restriction | Steric bulk hinders rotation, potentially locking in a bioactive conformation. researchgate.net |
| -OH (Hydroxyl) | Either Ring | Increases polarity, potential new H-bond site | Decreases lipophilicity, could improve solubility or introduce new receptor interactions. nih.gov |
Bioisosteric Replacements for the Trifluoromethyl Group and the Biphenyl Core
Bioisosterism, the strategy of replacing a functional group with another that retains similar physical and chemical properties, is a cornerstone of medicinal chemistry. nih.govdrughunter.com For the this compound scaffold, both the -CF3 group and the biphenyl core are candidates for such replacement to optimize drug-like properties.
The trifluoromethyl group is often used as a bioisostere for other groups. Conversely, it can be replaced to modulate properties. For instance, research has shown that a -CF3 group can be a successful bioisosteric replacement for an aliphatic nitro group (-NO2), often resulting in compounds with greater potency and improved metabolic stability. acs.orgnih.gov Other potential bioisosteres for a -CF3 group include the ethyl and isopropyl groups, though their steric and electronic profiles differ.
The biphenyl core itself can be replaced by other bicyclic systems to improve properties like solubility and metabolic stability, or to explore new intellectual property space. drughunter.com Common replacements aim to reduce the lipophilicity and improve the conformation of the molecule.
Table 3: Potential Bioisosteric Replacements
| Original Group | Bioisosteric Replacement | Key Property Comparison | Reference |
|---|---|---|---|
| Trifluoromethyl (-CF3) | Nitro (-NO2) | Both are strongly electron-withdrawing. -CF3 is more lipophilic and metabolically stable. | acs.orgnih.gov |
| Trifluoromethyl (-CF3) | Cyano (-CN) | Both are electron-withdrawing. Cyano group is linear and less sterically bulky. | nih.gov |
| Biphenyl Core | Phenyl-Pyridine | Introduces a nitrogen atom, which can act as a hydrogen bond acceptor and may improve solubility. | blumberginstitute.org |
| Biphenyl Core | Phenyl-Thiophene | Thiophene is a five-membered ring that can mimic a phenyl ring while altering electronic properties and size. | nih.gov |
Conformational Restriction and Flexibility Studies for SAR Elucidation
The three-dimensional shape of a molecule is paramount for its interaction with a biological receptor. For biphenyl derivatives, a key conformational feature is the rotation around the single bond connecting the two phenyl rings. libretexts.org This rotation is often hindered by substituents at the ortho-positions, a phenomenon that can lead to atropisomerism—the existence of stable, isolable rotational isomers (conformers). libretexts.orgyoutube.com
Unsubstituted biphenyl is not planar, with the rings twisted at an angle of approximately 45 degrees in the gas phase to relieve steric strain between the ortho-hydrogens. libretexts.orgic.ac.uk The introduction of substituents changes this preferred angle. Bulky groups at the ortho-positions (e.g., -CH3, -Cl, and certainly -CF3) increase the energy barrier for rotation. researchgate.net If this barrier is high enough (typically >16-19 kcal/mol), the individual atropisomers can be isolated at room temperature. libretexts.org
Conformational restriction can be a powerful tool in drug design. By synthesizing conformationally rigid analogues, such as those with bridged rings or bulky ortho groups, researchers can determine the bioactive conformation. nih.gov For example, a study on angiotensin II antagonists found that introducing 2',6'-dimethoxy substituents to restrict the biphenyl conformation significantly impacted receptor affinity. nih.gov Understanding these conformational preferences through techniques like NMR spectroscopy and computational modeling is crucial for elucidating the SAR of this chemical class. nih.gov
Development of Predictive Models for Structure-Activity Relationships within the this compound Chemical Space
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov For a chemical space as specific as the analogues of this compound, developing a targeted QSAR model could accelerate the discovery of new, potent compounds.
QSAR models are built using a "training set" of molecules with known activities. The model derives a mathematical equation based on calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters). The predictive power of the model is then validated using an external "test set" of compounds not used in model generation. researchgate.net
While a specific QSAR model for this compound analogues is not found in the literature, numerous studies have successfully applied QSAR to related biphenyl derivatives. For instance, 3D-QSAR models have been developed for biphenyl derivatives as aromatase inhibitors and anti-inflammatory agents, yielding models with high predictive accuracy. nih.govresearchgate.net These studies often highlight the importance of specific steric and electronic fields around the molecule that are crucial for activity. The development of such a model for the present chemical class would involve:
Data Collection: Synthesizing and testing a series of analogues to generate a dataset of structures and their corresponding biological activities.
Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue.
Model Building: Using statistical methods like Genetic Function Approximation (GFA) or Partial Least Squares (PLS) to build a model. researchgate.net
Validation: Rigorously validating the model's predictive ability.
Such a predictive model would provide valuable guidance for designing novel analogues with enhanced activity by identifying the key structural features required for a favorable biological response. nih.gov
Design and Synthesis of 3 Fluoro 4 4 Trifluoromethylphenyl Phenol Based Chemical Probes and Tools
Development of Affinity Probes for Target Identification and Validation
Affinity-based probes are instrumental in identifying the specific protein targets of a small molecule. By incorporating a reactive group and a reporter tag, these probes can be used to covalently label and subsequently isolate and identify binding partners from complex biological mixtures.
Photoaffinity labeling (PAL) is a powerful technique for converting a reversible ligand-protein interaction into a covalent bond upon photoirradiation. google.com A typical PAL probe consists of the parent pharmacophore, a photo-reactive moiety, and a reporter tag for detection and enrichment. google.com For the 3-Fluoro-4-(4-trifluoromethylphenyl)phenol scaffold, photo-reactive groups like benzophenones or phenyl diazirines can be incorporated.
The synthesis of a benzophenone-based probe would typically involve the etherification of the phenolic hydroxyl group with a linker arm containing the benzophenone (B1666685) moiety. For instance, reacting this compound with a reagent like 4-(bromomethyl)benzoyl methyl ester, followed by hydrolysis of the ester and subsequent coupling to a linker, would attach the benzophenone group.
A more efficient and commonly used photo-reactive group is the trifluoromethylphenyl diazirine. nih.gov This group is smaller than benzophenone and often provides more efficient cross-linking. A synthetic route could involve coupling a diazirine-containing carboxylic acid to the phenolic oxygen via an appropriate linker. The diazirine itself is relatively stable in the dark but forms a highly reactive carbene upon UV light exposure, which can insert into nearby C-H or N-H bonds of the target protein. nih.gov
| Probe Component | Example Moiety | Function | Synthetic Approach |
| Pharmacophore | This compound | Binds to the specific biological target. | Core scaffold of the probe. |
| Photo-reactive Group | Benzophenone | Forms a covalent bond with the target upon UV irradiation. | Etherification of the phenol (B47542) with a benzophenone-containing linker. |
| Photo-reactive Group | Trifluoromethylphenyl diazirine | Smaller, highly reactive group for covalent capture. nih.gov | Amide or ether linkage of a diazirine-containing moiety to the phenol. |
| Reporter Tag Handle | Terminal Alkyne | Allows for subsequent attachment of a reporter tag via click chemistry. | Incorporated at the terminus of the linker arm. |
Biotin (B1667282) is a widely used reporter tag due to its high-affinity interaction with streptavidin, which can be exploited for the enrichment and detection of labeled proteins. nih.gov A biotinylated probe of this compound can be synthesized by attaching a biotin molecule through a flexible linker to the phenolic oxygen.
The synthesis typically involves the use of a commercially available biotin derivative that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or a halide, at the end of a polyethylene (B3416737) glycol (PEG) linker. The phenolic hydroxyl of this compound can be deprotonated with a mild base and reacted with an appropriate biotin-PEG-linker-halide to form a stable ether linkage. The PEG linker is crucial as it enhances solubility and provides spatial separation between the bulky biotin tag and the pharmacophore, minimizing potential steric hindrance with the target protein. glenresearch.com
Alternatively, if a PAL probe with a terminal alkyne is synthesized as described in section 7.1.1, biotin can be attached in a secondary step. After the photo-cross-linking event, an azide-functionalized biotin reagent can be "clicked" onto the alkyne-tagged protein-probe complex using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.org
| Probe Type | Key Features | Synthetic Strategy | Application |
| Direct Biotinylated Probe | Biotin tag is pre-installed on the probe. | Etherification of the phenolic hydroxyl with a biotin-PEG-linker. | Affinity purification and pull-down assays. |
| Indirect Biotinylated Probe | Biotin is attached post-labeling via click chemistry. | Synthesis of an alkyne-functionalized probe; subsequent CuAAC reaction with biotin-azide. | Two-step labeling for proteomic analysis, potentially reducing steric hindrance during initial binding. |
Fluorescent Probes for Cellular Imaging, Subcellular Localization Studies, and Biosensing
Fluorescent probes are invaluable for visualizing the distribution of a molecule within living cells and for developing biosensors. A fluorescent probe based on this compound would involve conjugating the core scaffold to a fluorophore. The choice of fluorophore depends on the desired photophysical properties, such as excitation and emission wavelengths, quantum yield, and photostability.
The synthesis of such a probe would again utilize the phenolic hydroxyl group as the primary point of attachment. A common strategy involves linking the phenol to a fluorophore via a stable ether or ester bond, often with an intervening spacer to prevent quenching of the fluorophore by the aromatic system of the pharmacophore. For example, this compound could be reacted with a fluorophore that has been pre-functionalized with a reactive group like a tosylate or a mesylate.
Another approach is to use click chemistry. An alkyne-modified this compound derivative can be synthesized and then reacted with an azide-bearing fluorophore, such as an Alexa Fluor or DyLight azide (B81097). This modular approach allows for the easy generation of a variety of fluorescent probes with different spectral properties from a single, common intermediate.
Click Chemistry Compatible Probes for Bioorthogonal Labeling in Live Systems
Click chemistry provides a powerful and bioorthogonal method for labeling molecules in complex biological environments, including live cells. nih.gov Probes compatible with click chemistry are typically functionalized with either a terminal alkyne or an azide group.
To synthesize a click-compatible probe from this compound, one could introduce a short linker terminating in an alkyne group at the phenolic position. This is commonly achieved by reacting the phenol with an alkyl halide bearing a terminal alkyne, such as propargyl bromide, in the presence of a mild base. The resulting alkyne-functionalized probe can then be used in CuAAC reactions to attach various reporter tags, such as fluorophores or biotin. thermofisher.com
For copper-free click chemistry, which is often preferred for live-cell imaging to avoid copper-induced cytotoxicity, a strained alkyne like a dibenzocyclooctyne (DIBO) can be incorporated. thermofisher.com A DIBO-containing linker could be attached to the phenol, creating a probe that reacts rapidly with azide-modified reporters without the need for a copper catalyst.
Immobilized Ligands for Affinity Chromatography and Target Protein Isolation
Immobilizing this compound onto a solid support, such as agarose (B213101) or magnetic beads, creates an affinity chromatography matrix. google.com This matrix can be used to selectively capture and purify its binding partners from a cell lysate or other complex mixture. nih.gov
The most common immobilization strategy involves coupling the ligand to the support via its functional groups. The phenolic hydroxyl of this compound is the most convenient handle for this purpose. First, a linker arm is typically introduced at the phenolic position to provide spatial separation from the matrix backbone, which minimizes steric hindrance and improves the accessibility of the ligand for protein binding. This linker could be an amino-terminated alkyl chain, introduced via etherification.
The terminal amino group of the linker can then be coupled to a pre-activated chromatography resin, such as NHS-activated Sepharose or CNBr-activated agarose. The amine reacts with the activated groups on the resin to form a stable covalent bond, effectively immobilizing the ligand. fishersci.no
| Support Material | Activation Chemistry | Coupling Strategy for the Phenol | Primary Use |
| Agarose Beads (e.g., Sepharose) | NHS-ester, CNBr, Epoxy | Introduction of an amino-terminated linker at the phenolic -OH, followed by coupling to the activated resin. | Large-scale affinity purification of target proteins. |
| Magnetic Beads | Tosyl-activated, Epoxy | Similar linker strategy as with agarose beads. | Small-scale pull-down assays and immunoprecipitation-like experiments. |
Deuterated Analogues of this compound for Mechanistic and Analytical Research
Deuterium-labeled analogues of a compound, where one or more hydrogen atoms are replaced by deuterium (B1214612), are essential tools for several types of research. They are widely used as internal standards in quantitative mass spectrometry (MS)-based assays due to their similar chemical properties but distinct mass. They are also used in metabolic stability studies to probe the sites of cytochrome P450-mediated oxidation by observing the kinetic isotope effect.
The synthesis of deuterated this compound would involve introducing deuterium atoms at specific positions on the aromatic ring. This can be achieved through various methods. For example, hydrogen-deuterium exchange reactions can be performed on the parent phenol or a suitable precursor under acidic or basic conditions using a deuterium source like D₂O or deuterated acids.
A more controlled approach would involve the synthesis of the molecule from deuterated starting materials. For instance, using a deuterated benzene (B151609) derivative as a starting point in a multi-step synthesis would allow for the precise placement of deuterium atoms on the phenyl ring not bearing the trifluoromethyl group. The synthesis of the trifluoromethylphenyl portion could similarly start from a deuterated precursor if desired. The resulting deuterated analogue would have a higher mass, which is readily detectable by mass spectrometry, but would retain the biological activity of the parent compound.
Advanced Research Methodologies for Investigating 3 Fluoro 4 4 Trifluoromethylphenyl Phenol in Complex Biological Matrices Research Level Analytical Applications
Development of Analytical Methods for Detection and Quantification of 3-Fluoro-4-(4-trifluoromethylphenyl)phenol in Research Samples
Detecting and quantifying a specific small molecule in intricate biological samples, such as cell lysates, tissue homogenates, and in vitro enzyme incubations, requires methods that offer high selectivity and sensitivity. nih.gov The development of such methods is foundational for obtaining reliable data in preclinical research.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative analysis of small molecules in biological matrices due to its superior sensitivity and selectivity. chromatographyonline.comresearchgate.net The development of a robust LC-MS/MS method for this compound would involve several critical steps.
Method Development:
Sample Preparation: The initial step involves extracting the analyte from the complex matrix. For samples like plasma or tissue homogenates, a rapid protein precipitation using a solvent like acetonitrile (B52724), followed by centrifugation, is a common and effective approach. nih.gov
Chromatographic Separation: A reversed-phase C18 column is typically suitable for separating phenolic compounds from endogenous matrix components. nih.govresearchgate.net A gradient elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic component (e.g., methanol (B129727) or acetonitrile) allows for efficient separation and sharp peak shapes. researchgate.neteurl-pesticides.eu
Mass Spectrometric Detection: Given its phenolic structure, this compound would likely be ionized effectively using electrospray ionization (ESI) in negative ion mode. The tandem mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interference from other compounds in the matrix.
Method Validation: Once developed, the method must be rigorously validated according to established guidelines to ensure its reliability. researchgate.net Validation parameters include specificity, linearity, accuracy, precision, limit of quantification (LLOQ), and stability. nih.govnih.gov
Interactive Table 1: Representative LC-MS/MS Method Validation Parameters for this compound
| Parameter | Typical Acceptance Criteria | Example Value for a Validated Method |
| Linearity (R²) | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Acceptable precision & accuracy | 0.1 - 1.0 ng/mL |
| Precision (%CV) | Within-run & Between-run ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Accuracy (%RE) | Within ±15% of nominal (±20% at LLOQ) | ± 8% |
| Matrix Effect | Minimal signal suppression or enhancement | 95-105% |
| Recovery | Consistent and reproducible | > 85% |
This systematic approach ensures the generation of accurate and reproducible quantitative data for this compound in various research samples. d-nb.inforesearchgate.net
Capillary electrophoresis (CE) offers a powerful alternative to LC for the analysis of charged or polar compounds like phenols. nih.gov It is particularly valued for its high separation efficiency, minimal sample consumption, and rapid analysis times. nih.gov
For this compound, a Capillary Zone Electrophoresis (CZE) method would be appropriate. In CZE, separation is achieved based on the analyte's charge-to-size ratio in an electric field.
Methodological Considerations:
Background Electrolyte (BGE): A basic BGE, such as a borate (B1201080) buffer (pH ~9), would ensure the phenolic hydroxyl group is deprotonated, imparting a negative charge on the molecule and enabling its electrophoretic mobility. elsevierpure.com
Separation and Detection: The separation occurs in a narrow fused-silica capillary. Detection can be accomplished using a UV detector, as the aromatic rings in the compound are chromophoric, or by coupling the CE system to a mass spectrometer (CE-MS) for enhanced specificity and sensitivity. nih.gov
Application: CE is highly effective for analyzing complex samples like cell lysates or honey, where the high efficiency can resolve the target analyte from a multitude of endogenous components. nih.gov
Interactive Table 2: Comparison of LC-MS/MS and CE for Analysis of this compound
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between stationary and mobile phases | Differential migration in an electric field |
| Selectivity | High (especially with MS/MS) | High separation efficiency |
| Sensitivity | Very high (sub-ng/mL levels) | Moderate (UV) to High (MS) |
| Sample Volume | Microliters (µL) | Nanoliters (nL) |
| Throughput | Moderate; can be automated | High; suitable for rapid screening |
| Matrix Tolerance | Good, but susceptible to matrix effects | Excellent; less prone to matrix interference |
| Primary Application | Gold standard for quantification in bioanalysis | Orthogonal/complementary analysis, complex mixtures |
Immunoassays are analytical methods based on the highly specific binding between an antibody and its antigen. tandfonline.com For small molecules like this compound, which are known as haptens, a competitive immunoassay format is required because they only possess a single site for antibody binding. tandfonline.comresearchgate.net
While there is no public record of antibodies developed specifically for this compound, the theoretical development process would be as follows:
Hapten-Carrier Conjugation: The small molecule (hapten) is chemically conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to make it immunogenic.
Immunization and Antibody Production: The conjugate is used to immunize an animal, stimulating the production of polyclonal or monoclonal antibodies that recognize the hapten.
Assay Development: A competitive assay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA), is developed. In this format, the analyte in the sample competes with a labeled version of the hapten for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Recent advancements in immunoassay technology, such as Single Molecule Arrays (Simoa), can offer ultrasensitive detection, potentially achieving sensitivity up to 50 times greater than conventional ELISA. nih.govdrugtargetreview.comquanterix.com Although costly to develop, a validated immunoassay provides a rapid, high-throughput, and cost-effective method for screening large numbers of research samples. tandfonline.com
Metabolite Identification and Metabolic Pathway Elucidation in In Vitro Systems
Understanding how a compound is metabolized is critical in research. In vitro systems such as liver microsomes, S9 fractions, or isolated hepatocytes are widely used to simulate and study metabolic pathways. researchgate.netnih.govspringernature.comnuvisan.com These systems contain the primary drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.gov
High-resolution mass spectrometry (HRMS), using instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, is the definitive tool for metabolite identification. semanticscholar.orgnih.gov Unlike tandem quadrupole instruments used for quantification, HRMS provides highly accurate mass measurements (typically < 5 ppm error). thermofisher.com
Workflow for Metabolite Identification:
Incubation: this compound is incubated with an in vitro system (e.g., human liver microsomes) and necessary cofactors. researchgate.net
HRMS Analysis: The incubation mixture is analyzed by LC-HRMS. The instrument acquires full-scan mass spectra of all ions.
Data Mining: The data is processed using specialized software to search for potential metabolites by comparing control samples with incubated samples. Searches are performed for expected mass shifts corresponding to common metabolic reactions (e.g., oxidation, glucuronidation).
Structural Elucidation: The accurate mass measurement allows for the confident determination of the elemental composition of a potential metabolite. nih.govthermofisher.com Further structural information is obtained by fragmenting the metabolite ion (MS/MS), providing clues to the site of modification.
Interactive Table 3: Hypothetical Phase I and Phase II Metabolites of this compound
| Parent Compound | Metabolic Reaction | Mass Shift (Da) | Hypothetical Metabolite Formula | Exact Mass (Da) |
| C₁₃H₈F₄O | Oxidation (Hydroxylation) | +15.9949 | C₁₃H₈F₄O₂ | 288.0464 |
| C₁₃H₈F₄O | Glucuronidation | +176.0321 | C₁₉H₁₆F₄O₇ | 448.0832 |
| C₁₃H₈F₄O | Sulfation | +79.9568 | C₁₃H₈F₄O₄S | 352.0083 |
This approach enables the comprehensive profiling and structural characterization of metabolites formed in vitro. semanticscholar.orgresearchgate.net
Stable isotope labeling (SIL) is an advanced technique that provides unambiguous evidence for metabolic pathways by tracking the fate of labeled atoms. nih.govmonash.edu
Common Strategies:
Labeled Parent Compound: A version of this compound synthesized with stable isotopes (e.g., ¹³C or ²H) can be used in in vitro incubations. Any detected metabolite that incorporates the label is definitively proven to be derived from the parent compound. This is especially useful for distinguishing drug metabolites from endogenous background ions in HRMS data. frontiersin.org
Labeled Cofactors/Environment: Incubations can be performed in the presence of labeled reagents. For example, conducting a microsomal incubation in H₂¹⁸O allows for the definitive identification of oxidative metabolites, as the incorporated oxygen atom will be the heavier ¹⁸O isotope, resulting in a 2 Da mass shift compared to the standard ¹⁶O.
These stable isotope-resolved metabolomics (SIRM) approaches are powerful for confirming metabolic pathways and understanding reaction mechanisms without ambiguity. nih.govresearchgate.net The characteristic isotopic patterns created by the labels are easily detected by mass spectrometry, greatly enhancing the confidence of metabolite identification. frontiersin.org
Protein Binding Studies in In Vitro Research Contexts (e.g., plasma protein binding using equilibrium dialysis or ultrafiltration)
No research data is currently available for the protein binding of this compound in plasma or other biological matrices. Methodologies such as equilibrium dialysis and ultrafiltration are standard techniques used to determine the fraction of a compound that binds to plasma proteins. This binding can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. However, without specific studies on this compound, no quantitative data or detailed findings can be presented.
Future Perspectives and Emerging Research Directions for 3 Fluoro 4 4 Trifluoromethylphenyl Phenol
Exploration of Novel Target Classes for 3-Fluoro-4-(4-trifluoromethylphenyl)phenol and its Analogues Beyond Current Findings
While the initial therapeutic targets for fluorinated biphenyls are established, a significant future direction involves exploring novel biological applications for this compound and its derivatives. The introduction of fluorine is a proven strategy for enhancing biological activity and altering target specificity. nih.gov Research into new analogues could unveil previously unidentified pharmacological potential.
For instance, studies on fluorine-substituted NH2-biphenyl-diarylpyrimidines have demonstrated their potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. nih.gov By modifying the core structure of this compound, researchers could screen these new analogues against a wide array of target classes, including kinases, proteases, and nuclear receptors, which are implicated in cancer, inflammatory disorders, and metabolic diseases. The structural motifs present in fluorinated biphenyls are recognized in a variety of therapeutic areas, including as antimycotic, antiviral, anti-inflammatory, and anticancer agents. nih.gov
Integration with Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Related Compounds
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of compounds related to this compound. frontiersin.orgresearchgate.net De novo design methods, powered by generative AI algorithms, can explore vast chemical spaces to create novel molecular structures with desired properties, moving beyond simple modifications of a known scaffold. nih.govfrontiersin.org These computational tools can accelerate the discovery of new drug candidates by predicting their efficacy, synthesizability, and pharmacokinetic profiles. nih.govnih.gov
Machine learning models can be trained on existing data from phenolic and fluorinated compounds to optimize synthetic processes and predict biological activity. nih.govresearchgate.net This approach allows for the rapid, semi-automatic design and refinement of drug-like molecules, significantly reducing the time and cost associated with traditional high-throughput screening. frontiersin.orgresearchgate.net
| AI/ML Application | Description | Potential Impact on Fluorinated Biphenyl (B1667301) Research |
| De Novo Design | Generative models (e.g., VAEs, RNNs) create entirely new molecules with optimized properties. nih.govfrontiersin.org | Rapid generation of novel analogues of this compound tailored for specific biological targets. |
| Property Prediction | ML models predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Early-stage filtering of unpromising candidates, reducing late-stage failures and improving the safety profile of new compounds. |
| Retrosynthesis Planning | AI tools predict viable synthetic routes for novel compounds. nih.gov | Ensures that computationally designed molecules are synthetically feasible, bridging the gap between design and production. |
| Process Optimization | Algorithms optimize reaction conditions (e.g., temperature, solvent) for chemical synthesis. nih.govresearchgate.net | Improves the efficiency and yield of synthesizing this compound and its derivatives. |
Potential for Development as a Research Tool in Unexplored Biological Pathways and Disease Models
Beyond its therapeutic potential, this compound could be developed into a valuable research tool or chemical probe. The fluorine-18 (B77423) isotope ([¹⁸F]) is a widely used positron emitter in Positron Emission Tomography (PET) imaging. murphylab.org Developing a radiolabeled version, [¹⁸F]this compound, could create a high-affinity imaging probe to visualize and study biochemical processes in real-time. murphylab.org
Such a tool would be invaluable for exploring uncharted biological pathways and validating new drug targets in various disease models. By tracking the distribution and binding of the compound within an organism, researchers can gain insights into disease biology and assess the therapeutic modulation of its target. murphylab.org The development of such molecular imaging agents is crucial for advancing diagnostic tools and accelerating therapeutic development. murphylab.org
Application of Advanced Synthesis Technologies (e.g., Flow Chemistry, Photoredox Catalysis) for Sustainable Production and Derivatization
Future research will focus on applying advanced and sustainable synthesis technologies for the production and modification of this compound. While traditional methods like the Suzuki-Miyaura coupling are effective for creating biphenyl structures, they often require harsh conditions. nih.gov
Modern synthetic methods offer greener and more efficient alternatives:
Photoredox Catalysis : This technique uses visible light to initiate chemical reactions under mild conditions, enabling the introduction of fluorine-containing groups with high functional group tolerance. mdpi.comresearchgate.net It has emerged as a powerful strategy for the synthesis of complex fluorinated molecules. mdpi.comacs.orgnih.gov The use of organic photoredox catalysts can also reduce reliance on precious metals, promoting more sustainable chemistry. acs.org
Flow Chemistry : Performing reactions in a continuous flow system, rather than in batches, offers superior control over reaction parameters, improved safety, and easier scalability. sciencelink.net An international team has already demonstrated that flow chemistry can be used to generate key fluorinated moieties without PFAS starting materials, significantly reducing hazardous waste. sciencelink.net
These technologies are critical for the sustainable manufacturing of fluorinated pharmaceuticals and for creating diverse libraries of derivatives for further study. news-medical.netwho.int
Collaborative Research Frameworks for Accelerating Discovery with Fluorinated Phenolic Biphenyls
The complexity and cost of modern drug discovery and materials science necessitate collaborative research frameworks. Accelerating progress with fluorinated phenolic biphenyls will require partnerships between academic institutions, pharmaceutical companies, and specialized technology firms. gfl.co.in Global initiatives, such as the World Health Organization's call for greener pharmaceutical manufacturing, highlight the need for shared innovation in sustainable chemistry. who.int
Open-source platforms for sharing data on fluorinated compounds could also spur discovery by allowing researchers worldwide to build upon existing knowledge. Such frameworks can foster the development of new applications, from medicines to advanced materials like fluorinated metal-organic frameworks (F-MOFs) or self-assembling cage structures. nih.govacs.org
Addressing Unresolved Questions and Knowledge Gaps in the Research of this compound
Despite the promise of this compound and its analogues, several knowledge gaps must be addressed in future research:
Complete Biological Profile : The full spectrum of on-target and off-target activities remains to be elucidated. Comprehensive screening is needed to understand its polypharmacology and potential toxicities.
Environmental Fate : As with many fluorinated organic molecules, there is a need to understand the environmental persistence and degradation pathways of this compound class. mn.gov Research is required to determine if these compounds could break down into undesirable byproducts. mn.govresearchgate.net
Structure-Property Relationship : While the benefits of fluorination are generally known, a more precise understanding of how the specific placement of fluoro- and trifluoromethyl- groups on the biphenyl phenol (B47542) scaffold dictates biological activity and physical properties is needed.
Scalable and Green Synthesis : While advanced synthesis methods exist, optimizing them for large-scale, cost-effective, and environmentally benign production remains a key challenge that requires further innovation. sciencelink.netmn.gov
Addressing these questions will be crucial for the responsible and effective development of this compound and the broader class of fluorinated biphenyls for therapeutic and other applications.
Q & A
Q. Key Considerations :
- Purification often requires column chromatography or recrystallization using solvents like ethyl acetate/hexane.
- Yield optimization depends on catalyst loading (e.g., Pd(PPh₃)₄) and reaction temperature (typically 80–100°C).
Advanced: How do fluorine substituents influence the electronic properties and reactivity of this compound?
Methodological Answer:
The electron-withdrawing nature of fluorine and trifluoromethyl groups significantly impacts reactivity:
- Electronic Effects :
- Steric Effects :
- The trifluoromethyl group’s bulkiness influences regioselectivity in reactions, favoring para-substitution in subsequent derivatization .
Q. Experimental Validation :
- DFT Studies : Computational models (e.g., B3LYP/6-311 G(d,p)) show reduced HOMO-LUMO gaps (~4.5 eV) due to electron withdrawal, correlating with enhanced charge-transfer properties .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C/¹⁹F NMR :
- IR Spectroscopy : O-H stretch (~3200 cm⁻¹), C-F stretches (1100–1250 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M-H]⁻ at m/z 255.05 for C₁₃H₈F₄O) .
Advanced: What intermolecular interactions dominate the crystal packing of this compound?
Methodological Answer :
Hirshfeld Surface Analysis reveals dominant interactions in the solid state:
- C⋯H/H⋯C (29.2%) : Aromatic π-system interactions.
- F⋯H/H⋯F (25.6%) : Dipolar interactions between fluorine and hydrogen atoms.
- O⋯H (5.7%) : Intramolecular hydrogen bonds (O-H⋯N/F) stabilize planar conformations .
Q. Structural Implications :
- Dihedral Angles : The angle between phenol and trifluoromethylphenyl rings (~44.77°) dictates molecular planarity and packing efficiency .
- Polymerization : C-H⋯O interactions form polymeric chains along the a-axis, influencing crystallinity .
Basic: What are the key considerations in purifying this compound?
Q. Methodological Answer :
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for dissolution, followed by gradient elution in chromatography (silica gel, hexane/EtOAc).
- Recrystallization : Optimal solvents include ethanol/water mixtures, leveraging temperature-dependent solubility.
- Impurity Profiling : Monitor by TLC or HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How can computational methods like DFT be applied to study this compound’s structure-activity relationships?
Q. Methodological Answer :
- Geometry Optimization : Compare DFT-optimized structures (B3LYP/6-311 G(d,p)) with X-ray crystallography data to validate bond lengths/angles (<0.02 Å deviation) .
- HOMO-LUMO Analysis : Calculate energy gaps to predict redox behavior and charge-transfer potential. For this compound, a narrow gap (~4.2 eV) suggests suitability as an electron acceptor in materials science .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on fluorine’s role in binding affinity .
Basic: What are the stability and storage recommendations for this compound?
Q. Methodological Answer :
- Light Sensitivity : Store in amber vials at 2–8°C to prevent photodegradation.
- Moisture Control : Use desiccants (silica gel) under inert atmosphere (N₂/Ar) due to hygroscopic phenolic -OH .
- Long-Term Stability : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored properly .
Advanced: How does the trifluoromethyl group affect biological activity in pharmacological studies?
Q. Methodological Answer :
- Lipophilicity Enhancement : The -CF₃ group increases logP (~3.2), improving membrane permeability (Caco-2 assay data).
- Metabolic Stability : Fluorine reduces oxidative metabolism, confirmed via microsomal assays (t₁/₂ > 120 mins in human liver microsomes) .
- Target Binding : In kinase inhibition assays, the -CF₃ group engages in hydrophobic pockets (e.g., c-Met kinase IC₅₀ = 0.8 μM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
